molecular formula C17H14ClN3O5S2 B3017810 Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 887205-61-0

Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B3017810
CAS No.: 887205-61-0
M. Wt: 439.89
InChI Key: DQRCWEOLQGBGHO-JZJYNLBNSA-N
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Description

Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group at position 6, a 2-chlorobenzoyl imino moiety at position 2, and a methyl acetate group at position 2. The benzothiazole scaffold is notable for its role in bioactive molecules, often contributing to metabolic stability and target binding .

Properties

IUPAC Name

methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRCWEOLQGBGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions using 2-chlorobenzoyl chloride.

    Addition of the Sulfamoyl Group: The sulfamoyl group is added through sulfonation reactions using sulfamoyl chloride.

    Esterification: The final step involves the esterification of the intermediate compound with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino and carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion.

Scientific Research Applications

Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the benzothiazole ring can interact with DNA or proteins, affecting cellular processes such as replication and transcription. The sulfamoyl group may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea Herbicides

The sulfamoyl group in the target compound is structurally analogous to sulfonylurea herbicides, such as metsulfuron methyl ester and ethametsulfuron methyl ester , which inhibit acetolactate synthase (ALS) in plants . Key differences include:

Feature Target Compound Metsulfuron Methyl Ester Ethametsulfuron Methyl Ester
Core Structure Benzothiazole Triazine Triazine
Sulfamoyl Position Position 6 Attached to benzoate Attached to benzoate
Chlorinated Substituent 2-Chlorobenzoyl None None
Bioactivity Likely ALS inhibition (inferred) ALS inhibition ALS inhibition

Chlorobenzoyl Derivatives

The 2-chlorobenzoyl group in the target compound is shared with herbicides like chlorophacinone (a rodenticide) and tridiphane (a herbicide synergist) . Differences in toxicity and mode of action arise from the functional groups adjacent to the chlorobenzoyl moiety:

Compound Functional Groups Application Toxicity Profile
Target Compound Benzothiazole, sulfamoyl, methyl acetate Potential herbicide Unknown (likely moderate due to sulfamoyl)
Chlorophacinone Indandione, chlorophenylacetyl Rodenticide High mammalian toxicity
Tridiphane Urea, trichloroethyl Herbicide synergist Moderate environmental persistence

Peptide-Based Chlorobenzoyl Compounds

Compounds like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () share the 2-chlorobenzoyl group but are peptide derivatives with applications in medicinal chemistry . The target compound’s benzothiazole and sulfamoyl groups likely confer greater resistance to enzymatic hydrolysis compared to peptide bonds, making it more suitable for environmental applications .

Functional and Crystallographic Insights

The sulfamoyl group (–SO₂NH₂) in the target compound can participate in hydrogen bonding, a critical factor in crystal packing and molecular recognition . In contrast, triazine-based herbicides rely on π-π stacking for crystal stability .

Crystallographic tools like SHELXL and ORTEP-3 () would be essential for resolving the compound’s 3D structure, particularly to confirm the imino group’s geometry and hydrogen-bonding patterns .

Biological Activity

Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H14ClN3O5S2
  • Molecular Weight : 439.89 g/mol
  • CAS Number : 887205-65-4
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Intermediate : The reaction of 2-amino-benzenesulfonamide with 2-chlorobenzoyl chloride to form a sulfonamide intermediate.
  • Acetylation : The intermediate is then treated with methyl acetate under basic conditions to yield the final product.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • In vitro studies demonstrated that certain benzothiazole derivatives can inhibit the proliferation of cancer cells, with IC50 values ranging from 6.26 to 20.46 μM depending on the cell line and assay format used .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties, which have been investigated in various studies:

  • Minimum Inhibitory Concentrations (MIC) for related compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Study on Anticancer Properties

A study published in PMC evaluated the anticancer effects of similar compounds on various cancer cell lines, including lung (HCC827), breast (MCF7), and prostate cancer cells (PC3). The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations .

Cell LineIC50 Value (μM)
HCC8276.26 ± 0.33
MCF7Not specified
PC3Not specified

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazole derivatives showed that certain compounds had MIC values lower than those for standard antibiotics against Escherichia coli and Staphylococcus aureus .

Bacterial StrainMIC Value (μg/mL)
E. coli32
S. aureus16

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or bacterial metabolism.
  • Cell Cycle Arrest : By interacting with cellular pathways, it can induce apoptosis in cancer cells.

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